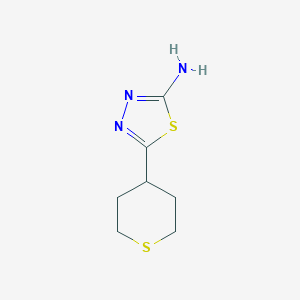
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tetrahydrothiopyran ring fused to a thiadiazole ring, making it a unique and interesting molecule for various scientific applications.
Métodos De Preparación
The synthesis of 5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of tetrahydrothiopyran derivatives with thiadiazole precursors. One common method includes the cyclization of appropriate thiourea derivatives under specific conditions to form the thiadiazole ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine or thiadiazole ring, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in antimicrobial and antifungal research.
Mecanismo De Acción
The mechanism of action of 5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may bind to enzymes or other proteins, disrupting their normal function and leading to cell death. In anticonvulsant applications, it may modulate neurotransmitter activity in the brain, reducing the frequency and severity of seizures .
Comparación Con Compuestos Similares
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine can be compared with other similar compounds such as:
Tert-butyl (tetrahydro-2H-thiopyran-4-yl)carbamate: This compound also contains a tetrahydrothiopyran ring but differs in its functional groups and overall structure.
5-(Tetrahydro-2H-thiopyran-4-yl)-1H-indole: Another compound with a tetrahydrothiopyran ring, but with an indole moiety instead of a thiadiazole ring.
The uniqueness of this compound lies in its specific combination of the tetrahydrothiopyran and thiadiazole rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H11N3S2 |
|---|---|
Peso molecular |
201.3 g/mol |
Nombre IUPAC |
5-(thian-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H11N3S2/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,10) |
Clave InChI |
WUEXTADTZFLIGN-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCC1C2=NN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



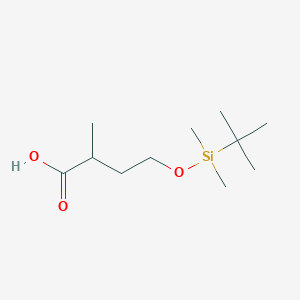
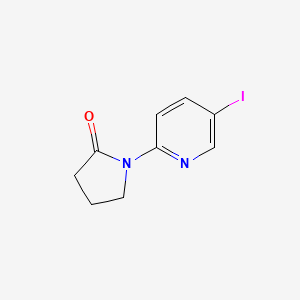
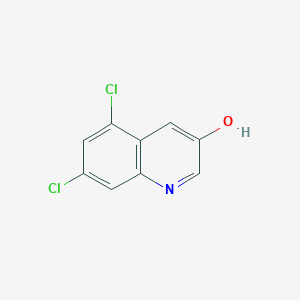
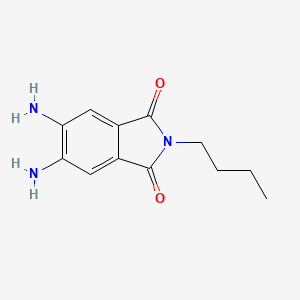
![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)
![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)
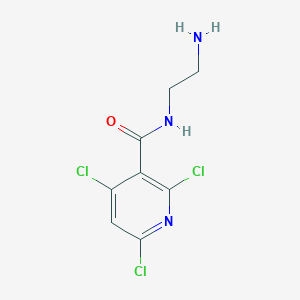
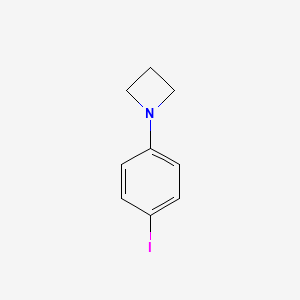
![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)
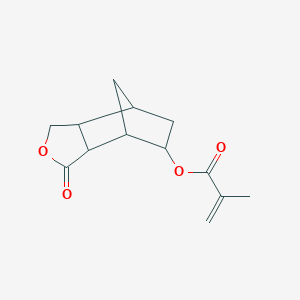
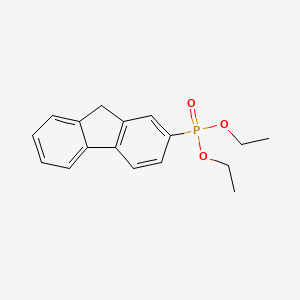
![6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)
![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)
